Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester
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Description
Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester (MSA-IPA-APE) is an organic compound that is widely used in research laboratories for a variety of purposes. MSA-IPA-APE is a versatile compound with a variety of applications in chemical synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Research by L. Chan, B. Cox, and R. Sinclair (2008) discusses the selective hydrolysis of methanesulfonate esters, highlighting the process's efficiency in removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical compounds. The study emphasizes the pH-dependent hydrolysis, providing valuable insights for selective removal in synthesis processes (Chan, Cox, & Sinclair, 2008).
Fries Rearrangement
B. Kaboudin (1999) found Methanesulfonic acid/phosphorus oxychloride (MAPO) to be an efficient reagent in the Fries rearrangement of phenolic esters. This discovery opens new pathways for synthesizing acylaryl methane sulfonates, demonstrating the compound's utility in organic synthesis (Kaboudin, 1999).
Esterification Reactions
L. Fabián et al. (2014) explored the efficient microwave-assisted esterification reaction employing Methanesulfonic acid supported on Alumina as a catalyst. This method yields products with good purity and reduced reaction time, showcasing an environmentally benign process (Fabián et al., 2014).
Synthesis of Polymerizable Surfactants
Lihua Ma et al. (2014) synthesized a novel anionic polymerizable surfactant, revealing the compound's micellar behaviors. This research highlights its application in surfactant synthesis, contributing to the development of new materials (Ma et al., 2014).
Catalysis in Linear Alkylbenzenes Production
B. Luong et al. (2004) utilized Methanesulfonic acid as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating the compound's role in synthesizing linear alkylbenzenes. This method offers an environmentally friendly alkylation route, emphasizing the catalyst's reusability and the process's efficiency (Luong et al., 2004).
properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4S/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(12-10-17)23-24(3,21)22/h4-14H,1-3H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIUAUGEVHNLW-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl ester |
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